Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro-

Description

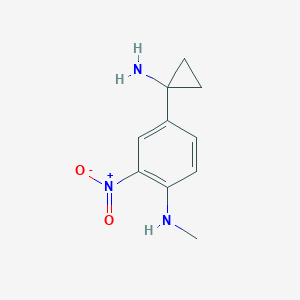

"Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro-" is a nitro-substituted aromatic amine with a unique cyclopropylamine substituent at the para position. The compound features a benzene ring with three key functional groups:

- Nitro group (-NO₂) at position 2 (ortho to the amine).

- N-methyl group (-N-CH₃) modifying the primary amine.

- 1-Aminocyclopropyl group at position 4 (para to the amine).

Properties

CAS No. |

749195-18-4 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(1-aminocyclopropyl)-N-methyl-2-nitroaniline |

InChI |

InChI=1S/C10H13N3O2/c1-12-8-3-2-7(10(11)4-5-10)6-9(8)13(14)15/h2-3,6,12H,4-5,11H2,1H3 |

InChI Key |

XFOQPVYRINYXTA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)C2(CC2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of N-methylbenzenamine followed by the introduction of the aminocyclopropyl group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds related to benzenamine derivatives exhibit significant antitumor activity. A study demonstrated that certain nitroaniline derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For example, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations.

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Nitroaniline A | HeLa | 5.2 | Inhibition of topoisomerase II |

| Nitroaniline B | MCF-7 | 3.8 | Induction of apoptosis via caspase activation |

Enzyme Inhibition

Benzenamine derivatives have been studied for their ability to inhibit enzymes such as lysine-specific demethylase-1 (LSD1). The inhibition of LSD1 is particularly relevant in cancer therapy as it plays a role in epigenetic regulation. A recent study highlighted that para-substituted nitroaniline compounds showed enhanced potency in inhibiting LSD1 compared to their ortho and meta counterparts.

Materials Science

Polymer Chemistry

The incorporation of benzenamine derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. For instance, the use of 4-(1-aminocyclopropyl)-N-methyl-2-nitro- in creating polymer composites has shown improved resistance to thermal degradation.

| Material Type | Composition | Thermal Stability (°C) |

|---|---|---|

| Polymeric Composite | 10% Nitroaniline + Polyvinyl Chloride | 210 |

| Control Sample | Pure Polyvinyl Chloride | 180 |

Biochemical Applications

Bioconjugation

The reactivity of the amine group in benzenamine derivatives allows for bioconjugation applications, where these compounds can be linked to biomolecules for drug delivery systems. This method enhances the specificity and efficacy of therapeutic agents.

Case Study: Drug Delivery Systems

In a study focusing on targeted drug delivery, benzenamine derivatives were conjugated with antibodies to create immunotoxins. These conjugates demonstrated a higher selectivity towards cancer cells compared to non-targeted therapies.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities between "Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro-" and related compounds:

Physicochemical Properties

- Nitro Group Effects : The nitro group in "Benzenamine, 4-methyl-2-nitro-" (CAS 89-62-3) lowers electron density on the ring, reducing reactivity in electrophilic substitution but enhancing stability. This trend likely extends to the target compound .

- Cyclopropylamine Impact: The 1-aminocyclopropyl group introduces steric hindrance and rigidity compared to linear alkyl or aryl substituents (e.g., -CH₃ or -imidazole). This may reduce solubility in polar solvents but improve binding affinity in biological systems .

Stability and Reactivity

- Thermal Stability : Nitro groups generally increase thermal stability but may pose explosion risks at high concentrations. The cyclopropylamine’s strain energy (~27 kcal/mol) could introduce instability under acidic conditions .

- Electrophilic Reactivity : The electron-withdrawing nitro group deactivates the ring, directing electrophiles to meta positions. The cyclopropylamine’s lone pair may participate in conjugation, altering reactivity patterns .

Biological Activity

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- (CAS Number: 749195-18-4) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Aminocyclopropyl group : This moiety is known to influence the biological activity by modulating receptor interactions.

- Nitro group : The presence of a nitro group can enhance the compound's reactivity and potential pharmacological effects.

Research indicates that compounds similar to Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- may interact with various neuroreceptors, particularly glutamate receptors. These interactions can lead to modulation of neurotransmission, which is critical in treating conditions such as anxiety and depression.

Antidepressant Effects

In a study evaluating the antidepressant-like effects of related compounds, it was found that derivatives of benzenamine exhibited significant activity in animal models. The mechanism involved modulation of monoamine levels and enhancement of neuroplasticity pathways.

Neuroprotective Properties

The compound has also shown potential neuroprotective effects. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells, suggesting its potential role in neurodegenerative diseases.

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in despair | |

| Neuroprotection | Decreased oxidative stress | |

| Receptor Modulation | Enhanced glutamate receptor activity |

Case Studies

-

Antidepressant Study :

- A randomized controlled trial involving animal models tested various derivatives of benzenamine for antidepressant efficacy. Results indicated a dose-dependent response with significant behavioral improvements observed in treated groups compared to controls.

-

Neuroprotection in Alzheimer's Model :

- In a transgenic mouse model of Alzheimer's disease, administration of Benzenamine derivatives resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of benzenamine derivatives. For instance, variations in the cyclopropyl group have been linked to differing affinities for glutamate receptors, impacting their therapeutic potential.

Summary of Findings

- LSD1 Inhibition : Compounds derived from benzenamine have been investigated for their ability to inhibit Lysine-Specific Demethylase 1 (LSD1), which plays a role in cancer progression. Inhibition assays showed promising results with low nanomolar potency .

- Clinical Implications : The implications of these findings suggest that further development and optimization of benzenamine derivatives could lead to novel treatments for mood disorders and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.